![molecular formula C19H20N6O B2967378 1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine CAS No. 1049423-77-9](/img/structure/B2967378.png)
1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzoyl group, a phenyl group, a piperazine ring, and a tetrazole ring . These groups are common in medicinal chemistry and have been studied for their potential therapeutic effects .
Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole ring can act as a hydrogen bond acceptor and donor, simultaneously .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Compounds containing the 1-benzoyl piperazine moiety have been reported to exhibit significant antimicrobial properties . This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed. The structural features of 1-benzoyl piperazine derivatives allow for interactions with bacterial cell membranes, leading to potential use in combating various bacterial infections .
Anti-Tubercular Activity
The fight against tuberculosis (TB) has been bolstered by the synthesis of compounds similar to 1-benzoyl piperazine, which have shown promising results against Mycobacterium tuberculosis . These compounds can be optimized for better efficacy and may represent a new class of anti-TB drugs .
Anticancer Properties
Derivatives of 1-benzoyl piperazine have been explored for their anticancer activities . They have shown the ability to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer therapy. Further research could lead to the development of new chemotherapeutic agents .
Anti-Inflammatory and Analgesic Effects
The structural analogs of 1-benzoyl piperazine have demonstrated anti-inflammatory and analgesic effects . These compounds could be developed into new medications for the treatment of chronic pain and inflammatory diseases .
Neuroprotective Effects
Research into 1-benzoyl piperazine derivatives has indicated potential neuroprotective effects . These compounds may protect neuronal cells from damage, which is crucial in diseases such as Alzheimer’s and Parkinson’s. This opens up avenues for the development of neuroprotective drugs .
Antiviral Applications
The chemical structure of 1-benzoyl piperazine is conducive to antiviral activity. Studies have shown that similar compounds can inhibit viral replication, which could be pivotal in the treatment of viral infections, including emerging viruses .
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(16-7-3-1-4-8-16)24-13-11-23(12-14-24)15-18-20-21-22-25(18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLQRTZGYDKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

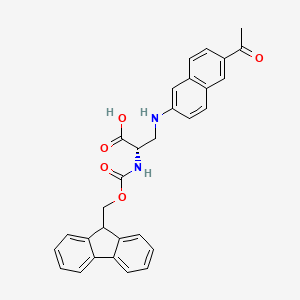
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)
![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)
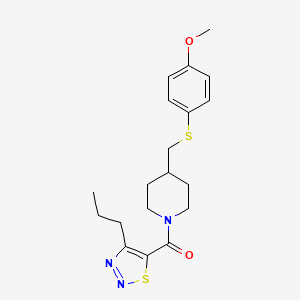
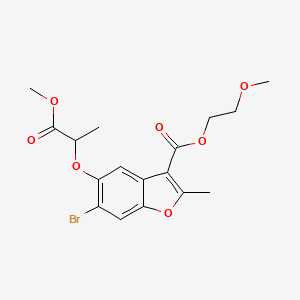
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
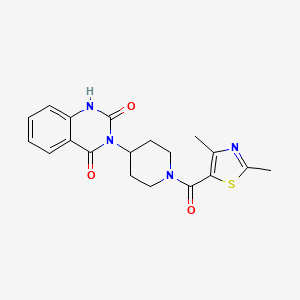
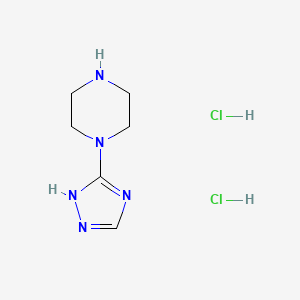
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)